REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](N(OC)C)=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:16][Mg]Br>C1COCC1>[N:4]1([C:1](=[O:3])[CH3:2])[CH2:5][CH2:6][CH:7]([C:10](=[O:11])[CH3:16])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(=O)N(C)OC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
110.3 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting white slurry was agitated for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 300 mL of 2M HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
The resulting aqueous slurry was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with water and small amount of ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC(CC1)C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.4 g | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |